molecular formula C10H13NO3 B179781 Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate CAS No. 1013-14-5

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Cat. No. B179781
CAS RN: 1013-14-5
M. Wt: 195.21 g/mol
InChI Key: IBKOUOQPDXANCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecular structure of Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The molecular weight is 195.21 g/mol.

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been used in the synthesis of various heterocyclic compounds. For example, in the synthesis of bridged 3-benzazepine derivatives, it serves as a key intermediate for conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991). Similarly, it is involved in the Hemetsberger reaction to produce ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives (Mayer, Mérour, Joseph, & Guillaumet, 2002).

Antimicrobial Activity 2. Some derivatives of Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate have shown potential antimicrobial activity. Research indicates that specific synthesized compounds from this chemical exhibit notable bio-potential and are evaluated for their antimicrobial properties (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Structural Analysis 3. The crystal structure of related compounds, such as ethyl 2-amino­oxazole-5-carboxyl­ate, has been studied, revealing planar sheets connected by intermolecular hydrogen bonding, contributing to our understanding of the structural characteristics of similar compounds (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Pharmacological Applications 4. Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been used in synthesizing novel heterocyclic compounds with potential pharmacological applications, such as hypnotic activity. This includes the synthesis of benzothieno[2,3-d]pyrimidine derivatives (Ghorab, Heiba, & El-gawish, 1995).

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKOUOQPDXANCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300021
Record name Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

CAS RN

1013-14-5
Record name 1013-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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